L-Asparagine-13C4 monohydrate

Description

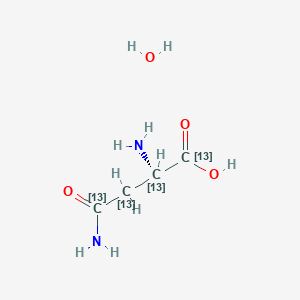

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H10N2O4 |

|---|---|

Molecular Weight |

154.10 g/mol |

IUPAC Name |

(2S)-2,4-diamino-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate |

InChI |

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i1+1,2+1,3+1,4+1; |

InChI Key |

RBMGJIZCEWRQES-KFYBRNFPSA-N |

Isomeric SMILES |

[13CH2]([13C@@H]([13C](=O)O)N)[13C](=O)N.O |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N.O |

Origin of Product |

United States |

Molecular and Isotopic Specifications of L Asparagine 13c4 Monohydrate for Advanced Research

Isotopic Enrichment and Positional Carbon Labeling Patterns in L-Asparagine-13C4

The defining characteristic of L-Asparagine-13C4 monohydrate is its high level of isotopic enrichment. Typically, the atom percentage of ¹³C is specified to be at or above 98%, with some suppliers offering enrichment levels of 99% or higher. sigmaaldrich.commedchemexpress.com This high enrichment ensures a strong and clear signal in mass spectrometry-based analyses.

The "13C4" designation signifies that all four carbon atoms in the asparagine molecule are labeled with the ¹³C isotope. This uniform labeling pattern is crucial for tracer studies in metabolomics, where researchers track the metabolic fate of the amino acid through various biochemical pathways. nih.gov The consistent mass shift of M+4 (a mass increase of four units compared to the unlabeled compound) allows for unambiguous identification and quantification. sigmaaldrich.com

| Isotopic Specification | Value |

| Isotopic Purity | ≥98 atom % ¹³C sigmaaldrich.com |

| Mass Shift | M+4 sigmaaldrich.com |

| Labeled Positions | All four carbon atoms |

Methodologies for Synthesis and Purity Assessment of Research-Grade Isotope-Labeled Asparagine

The synthesis of isotope-labeled amino acids like L-Asparagine-13C4 is a complex process. One common approach involves using a labeled precursor, such as ¹³C-labeled glucose, as the carbon source in a biological system (e.g., in vivo in E. coli or in cell-free protein synthesis systems). ckisotopes.com Another strategy is chemical synthesis, which can offer more precise control over the labeling pattern. For instance, a method for synthesizing β-[¹³C]cyano-ʟ-alanine, a precursor to asparagine, has been developed starting from L-serine and using potassium cyanide with a ¹³C-labeled carbon (K¹³CN) as a key reagent. scispace.com

Purity assessment is a critical step to ensure the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a standard method used to determine the chemical purity of the compound, with research-grade this compound typically exhibiting a purity of 98% or greater. medchemexpress.com Isotopic enrichment is confirmed using mass spectrometry, which verifies the incorporation of the ¹³C isotopes. szabo-scandic.com For a comprehensive purity assessment, a mass balance approach may be employed, which involves the use of various analytical methods to determine water content, residual solvents, and any related impurities. sci-hub.box

Quality Control and Standardization Protocols for Isotope-Labeled Biochemicals in Academic Research

To ensure the reliability and reproducibility of research findings, stringent quality control and standardization protocols are essential for isotope-labeled biochemicals. musechem.com These compounds often serve as internal standards in quantitative analyses, allowing for the correction of variations that can occur during sample preparation and analysis. szabo-scandic.comisolife.nl

Key quality control measures include:

Certified Reference Materials: Whenever possible, using certified reference materials traceable to primary standards from institutions like the National Institute of Standards and Technology (NIST) provides a high level of confidence in the accuracy of the labeled compound. sepscience.com

Homogeneity and Stability Testing: Manufacturers should test their products for homogeneity to ensure that the isotopic label is uniformly distributed, and for long-term stability to guarantee the product's integrity over time. sepscience.com

Comprehensive Certification: A comprehensive certificate of analysis (CoA) should be provided with the product. medchemexpress.com This document should detail the chemical and isotopic purity, the methods used for their determination, and information on storage and handling. sigmaaldrich.commedchemexpress.com

Use of Internal Standards: In experimental design, the use of stable isotope-labeled compounds as internal standards is a fundamental practice in fields like metabolomics to achieve accurate quantification of analytes in complex biological samples. musechem.comisolife.nl

By adhering to these rigorous standards, researchers can have confidence in the quality of this compound and its suitability for demanding applications in scientific investigation.

Advanced Methodological Frameworks Employing L Asparagine 13c4 Monohydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. The incorporation of ¹³C isotopes, such as in L-Asparagine-13C4 monohydrate, is a cornerstone of modern biomolecular NMR. nih.govutoronto.ca

Application of L-Asparagine-13C4 in Biomolecular NMR Investigations of Protein Structure and Dynamics

The study of protein structure, dynamics, and function by NMR spectroscopy often requires the enrichment of protein samples with stable isotopes like ¹³C and ¹⁵N. nih.gov Uniformly labeling a protein with these isotopes makes all carbon and nitrogen sites "NMR-visible," but can lead to complex spectra with overlapping signals, especially for larger proteins. nih.govresearchgate.net

To overcome these challenges, selective isotope labeling strategies are employed. nih.govutoronto.ca this compound can be used in these strategies to introduce ¹³C labels specifically at asparagine residues. This approach simplifies complex spectra and allows researchers to focus on specific regions of a protein. nih.govresearchgate.net These site-specific probes can provide valuable information on protein structure, dynamics, and binding, sometimes even without the need for a full resonance assignment. nih.gov For instance, by observing the chemical shift perturbations of the labeled asparagine residues upon the formation of a protein complex, researchers can identify residues at the interaction interface. nih.gov

Furthermore, in studies of large proteins (greater than 25 kDa), deuteration is often required to reduce line-broadening effects. ckisotopes.com In such cases, selective protonation of certain groups, like those in labeled amino acids, becomes crucial for obtaining structural and dynamic information. ckisotopes.comchemie-brunschwig.ch

Utilization in Probing Molecular Interactions and Binding Affinities of Biological Macromolecules

The specific labeling of amino acids with ¹³C, including asparagine, is a valuable technique for studying molecular interactions, such as protein-ligand binding. nih.govresearchgate.net By introducing a ¹³C-labeled amino acid into a protein, researchers can monitor changes in the NMR spectrum of that specific residue upon the addition of a binding partner. researchgate.net

For example, a study on the interaction of yeast ubiquitin hydrolase with ubiquitin utilized a sample with specific ¹³C labeling of several amino acids. nih.gov The chemical shift perturbations observed upon complex formation were used to predict the residues involved at the binding interface. nih.gov This method allows for the identification of specific protons in amino acid side chains that are engaged in interactions, such as CH–π interactions with a ligand's aromatic rings. researchgate.net The magnitude of the induced chemical shifts can serve as an indicator of the strength of these individual interactions. researchgate.net

This approach is particularly useful in fragment-based drug discovery, where understanding the weak, reversible interactions that govern ligand binding is crucial for optimizing drug candidates. researchgate.net

Advancements in 13C-NMR Techniques for Cellular Metabolite Profiling

¹³C-NMR spectroscopy, in conjunction with ¹³C-labeled tracers like this compound, is a key technique in metabolic flux analysis (MFA). nih.govplos.org MFA is used to quantify the rates of metabolic reactions within a cell, providing a detailed map of cellular metabolism. nih.govd-nb.info

In a typical ¹³C-MFA experiment, cells are cultured in a medium containing a ¹³C-labeled substrate. nih.gov The labeled carbons are incorporated into various downstream metabolites, and the resulting labeling patterns are analyzed by NMR or mass spectrometry. plos.orgmdpi.com By comparing the observed labeling patterns with those predicted by a metabolic model, researchers can determine the intracellular metabolic fluxes. nih.gov

This compound can be used as a tracer to investigate the metabolic fate of asparagine and its contribution to various metabolic pathways. nih.govresearchgate.net For example, studies in Chinese hamster ovary (CHO) cells have used ¹³C-asparagine to show that it can serve as a secondary carbon source for the tricarboxylic acid (TCA) cycle, particularly under conditions of low glutamine. nih.govresearchgate.net These studies have also traced the incorporation of ¹³C from asparagine into other important molecules like pyrimidines and glutathione. nih.gov

Recent advancements in this area include the development of new MFA techniques that use peptide labeling instead of amino acid labeling, which can be advantageous for studying microbial communities. plos.org

Hyperpolarized 13C Tracers in Real-Time Metabolic Imaging Research

A significant limitation of conventional ¹³C-NMR and MRI is its inherently low signal-to-noise ratio. nih.gov Hyperpolarization techniques, such as dissolution dynamic nuclear polarization (d-DNP), can overcome this limitation by increasing the ¹³C signal by more than 10,000-fold. nih.gov This dramatic signal enhancement enables real-time, non-invasive imaging of metabolic processes in vivo. mdpi.comnih.gov

Hyperpolarized ¹³C-labeled tracers, including potentially hyperpolarized L-asparagine, offer a unique window into the dynamics of metabolism. nih.gov The most widely studied hyperpolarized tracer to date is [1-¹³C]pyruvate, which has been used to probe the activity of lactate (B86563) dehydrogenase and pyruvate (B1213749) dehydrogenase in tumors, providing a more direct measure of the Warburg effect. nih.govpharmaceuticalintelligence.com

While the direct hyperpolarization of L-asparagine is an area of ongoing research, the principles demonstrated with other tracers highlight the potential of this technology. For instance, studies have used hyperpolarized [5-¹³C]glutamine to visualize its conversion to glutamate (B1630785) in real-time, providing insights into tumor metabolism. pharmaceuticalintelligence.com Similar approaches with hyperpolarized L-asparagine could be used to study asparagine metabolism in various diseases, including cancers that are dependent on asparagine for growth. medchemexpress.com

Mass Spectrometry (MS)-Based Approaches in Metabolomics and Proteomics

Mass spectrometry (MS) is another powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used in metabolomics and proteomics, often in conjunction with separation techniques like liquid chromatography (LC) or gas chromatography (GC). buchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

LC-MS and GC-MS are the workhorses of modern metabolomics. nih.govnih.gov These techniques are used to identify and quantify hundreds to thousands of metabolites in a biological sample, providing a comprehensive snapshot of the metabolome.

Stable isotope-labeled compounds, such as this compound, are essential for accurate and precise quantification in MS-based metabolomics. buchem.com They are often used as internal standards. Because an internal standard is structurally identical to the analyte of interest (differing only in isotopic composition), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. buchem.com This co-analysis significantly reduces errors and improves the reliability of quantification. buchem.com

This compound is also used as a tracer in metabolic flux analysis studies, with MS being the primary analytical platform for detecting the incorporation of the ¹³C label into various metabolites. nih.govresearchgate.net For example, researchers have used LC-MS to track the fate of ¹³C-labeled asparagine in CHO cells, revealing its role in central carbon metabolism and the synthesis of other biomolecules. nih.govresearchgate.net Similarly, GC-MS is a well-established method for analyzing a broad range of metabolites, including amino acids, and has been used to study the metabolic consequences of asparagine deprivation in cells. nih.gov

The following table provides an overview of the applications of this compound in these advanced methodologies:

| Methodological Framework | Specific Technique | Application of this compound | Key Research Findings |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Biomolecular NMR | Selective isotope labeling for protein structure and dynamics studies. nih.govutoronto.ca | Simplifies complex spectra, enabling the study of large proteins and protein complexes. nih.govresearchgate.net |

| Probing molecular interactions and binding affinities. nih.govresearchgate.net | Identifies specific residues at binding interfaces and helps to quantify interaction strengths. nih.govresearchgate.net | ||

| ¹³C-NMR for Cellular Metabolite Profiling | Tracer in metabolic flux analysis (MFA). nih.govplos.org | Quantifies the contribution of asparagine to central carbon metabolism and other biosynthetic pathways. nih.govresearchgate.net | |

| Hyperpolarized ¹³C Imaging | Potential as a hyperpolarized tracer for real-time metabolic imaging. nih.govpharmaceuticalintelligence.com | Enables non-invasive, real-time visualization of metabolic processes in vivo. mdpi.comnih.gov | |

| Mass Spectrometry (MS)-Based Approaches | LC-MS and GC-MS | Internal standard for accurate quantification of asparagine. buchem.com | Improves the precision and reliability of metabolomic measurements. buchem.com |

| Tracer in metabolic flux analysis studies. nih.govresearchgate.net | Elucidates the metabolic fate of asparagine and its role in cellular metabolism. nih.govresearchgate.net |

Tandem Mass Spectrometry (MS/MS) for Precise Compound Annotation and Quantitative Analysis of Labeled Species

Tandem mass spectrometry (MS/MS) is a cornerstone technique for the precise quantification of metabolites in complex biological samples. In this approach, this compound serves as an ideal internal standard for the measurement of natural L-asparagine. ckisotopes.com Because it is structurally identical to the analyte of interest, it co-elutes during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. ckisotopes.com However, due to the four 13C atoms, it has a mass-to-charge ratio (m/z) that is four units higher than unlabeled L-asparagine, allowing the two species to be distinguished clearly. sigmaaldrich.comsigmaaldrich.com

In a typical quantitative workflow, such as one using liquid chromatography-tandem mass spectrometry (LC-MS/MS), specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard in a mode known as Multiple Reaction Monitoring (MRM). nih.gov A known quantity of L-Asparagine-13C4 is spiked into the sample, and the ratio of the signal intensity of the natural L-asparagine to the labeled standard is used to calculate the exact concentration of L-asparagine in the original sample. This method is used to accurately quantify amino acids in various research contexts, from cancer metabolism to clinical diagnostics. nih.govchemie-brunschwig.ch

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Description |

|---|---|---|---|

| L-Asparagine (Unlabeled) | 133.1 | 74.0 | Transition for the naturally occurring molecule. |

| L-Asparagine-13C4 (Labeled Standard) | 137.1 | 77.0 | Transition for the stable isotope-labeled internal standard, showing the expected mass shift. |

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for High-Accuracy Isotopic Distribution Determination

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that couples the high separation efficiency of capillary electrophoresis with the sensitive detection and identification capabilities of mass spectrometry. universiteitleiden.nl This method is particularly well-suited for the analysis of highly polar and charged metabolites like amino acids. In the context of L-Asparagine-13C4, CE-MS provides a robust platform for determining isotopic distribution with high accuracy. universiteitleiden.nl

The high resolving power of CE can effectively separate L-asparagine from isomers and other structurally similar compounds that might interfere with mass spectrometric analysis, ensuring that the detected signals are pure. universiteitleiden.nl When L-Asparagine-13C4 is used as a tracer in metabolic studies, CE-MS can precisely measure the relative abundances of all its isotopologues (molecules with different numbers of 13C atoms) in downstream metabolites. This clean separation prior to MS detection minimizes spectral overlap and allows for a more accurate deconvolution of the mass spectra, which is critical for calculating precise isotopologue enrichment and for the subsequent modeling in metabolic flux analysis.

Isotope Dilution Mass Spectrometry (IDMS) as a Gold Standard for Relative and Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as a gold-standard method for achieving the highest accuracy and precision in quantitative analysis. shoko-sc.co.jp The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to this technique. ckisotopes.comshoko-sc.co.jp IDMS effectively corrects for variations that can occur during sample preparation, extraction, and analysis, which are common sources of error in other quantitative methods.

The procedure involves adding a precisely known amount of L-Asparagine-13C4 to a sample at the earliest stage of preparation. The labeled standard and the endogenous, unlabeled analyte are assumed to behave identically through all subsequent steps, including extraction, derivatization, and injection into the mass spectrometer. ckisotopes.com By measuring the ratio of the mass spectrometric signal of the unlabeled L-asparagine to the labeled L-Asparagine-13C4, the initial concentration of the endogenous analyte can be calculated with exceptional accuracy. This makes IDMS indispensable for applications requiring definitive quantification, such as clinical diagnostics and metabolic research. chemie-brunschwig.ch

Metabolic Flux Analysis (MFA) Utilizing L-Asparagine-13C4 as a Tracer

Metabolic Flux Analysis (MFA) is a powerful systems biology technique used to quantify the rates (fluxes) of reactions within a metabolic network. frontiersin.orgoup.com When combined with stable isotope tracers like L-Asparagine-13C4, it becomes 13C-MFA, a gold-standard method for elucidating the in vivo activity of metabolic pathways. oup.comfrontiersin.org By introducing L-Asparagine-13C4 into a biological system, researchers can trace the path of the labeled carbon atoms as they are incorporated into other metabolites, providing a detailed map of metabolic activity. nih.govresearchgate.net

Theoretical Underpinnings and Mathematical Modeling in 13C-MFA

The core of 13C-MFA is a mathematical model that describes the metabolic network of the organism under study. frontiersin.orgnih.gov This model consists of a set of biochemical reactions with known stoichiometry and specific carbon atom transitions for each reaction. frontiersin.orgnih.gov When a 13C-labeled substrate like L-Asparagine-13C4 is introduced, the model predicts how the 13C label will be distributed throughout the network for a given set of metabolic fluxes.

The process involves solving a system of algebraic equations that represent mass balances for both metabolites and isotopomers at a metabolic steady state. nih.gov The relationship between the unknown intracellular fluxes and the measurable isotopomer labeling patterns in metabolites (often protein-bound amino acids or other central metabolites) is defined by this system. frontiersin.org By comparing the model-predicted labeling patterns with experimentally measured data, the best-fit flux distribution can be estimated. sci-hub.se

Design and Implementation of Parallel Labeling Experiments for Enhanced Precision

While a single tracer experiment can provide valuable information, the precision and resolvability of flux estimates can be significantly enhanced by performing parallel labeling experiments. sci-hub.sevanderbilt.edu In this strategy, two or more separate cultures are grown under identical conditions but are fed different isotopic tracers. mdpi.combiorxiv.org For example, one experiment might use L-Asparagine-13C4 to specifically probe pathways connected to asparagine metabolism, such as its anaplerotic entry into the TCA cycle. nih.govnih.gov A parallel experiment could use a different tracer, such as [1,2-13C]glucose, which provides complementary information about glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov

By combining the labeling data from these parallel experiments, a much richer dataset is generated. vanderbilt.edunih.gov This combined dataset provides more constraints on the mathematical model, allowing for the more precise and accurate determination of a larger number of metabolic fluxes. mdpi.combiorxiv.org This approach is particularly crucial for resolving fluxes in complex or highly interconnected metabolic networks. sci-hub.se

Data Processing, Isotopomer Distribution Vector (MDV) Analysis, and Computational Algorithms for Flux Inference

Following a 13C-labeling experiment, the raw mass spectrometry data must undergo significant processing. The first step is to correct the data for the natural abundance of 13C and other isotopes to isolate the labeling patterns that result solely from the isotopic tracer. The outcome of this correction is the Mass Distribution Vector (MDV) for each measured metabolite. plos.orgmdpi.com The MDV represents the fractional abundance of each mass isotopomer, from the molecule with no heavy isotopes (M+0) to the fully labeled molecule (e.g., M+4 for a metabolite derived directly from L-Asparagine-13C4). plos.org

| Mass Isotopomer | Fractional Abundance | Description |

|---|---|---|

| M+0 | 0.10 | Fraction of the metabolite pool with zero 13C atoms. |

| M+1 | 0.25 | Fraction of the metabolite pool with one 13C atom. |

| M+2 | 0.35 | Fraction of the metabolite pool with two 13C atoms. |

| M+3 | 0.20 | Fraction of the metabolite pool with three 13C atoms. |

| M+4 | 0.10 | Fraction of the metabolite pool with four 13C atoms. |

These experimentally determined MDVs are the primary input for computational flux inference. mdpi.com Specialized software packages, such as INCA, Metran, or OpenFLUX, employ iterative algorithms to find the set of metabolic fluxes that minimizes the difference between the experimentally measured MDVs and the MDVs predicted by the metabolic model. nih.govsci-hub.se This computational fitting process, combined with statistical analysis, ultimately yields the quantitative flux map of the cell's metabolism. sci-hub.se

Integrated Carbon and Nitrogen Flux Analysis (e.g., 13C15N-MFA)

Integrated 13C15N-Metabolic Flux Analysis (MFA) represents a sophisticated approach to simultaneously quantify intracellular carbon and nitrogen fluxes, providing a more comprehensive understanding of cellular metabolism. nih.govnih.govsurrey.ac.uk While much of metabolic research has historically focused on carbon metabolism, nitrogen is a fundamental building block for essential biomolecules like amino acids and nucleotides. nih.govsurrey.ac.uk Quantifying nitrogen fluxes alongside carbon fluxes offers a more holistic view of cellular function. fz-juelich.de

The core principle of 13C15N-MFA involves the administration of dual-labeled isotopic tracers to cells at a metabolic steady state. nih.gov this compound, when used in conjunction with a 15N-labeled tracer, can serve as a powerful tool in these analyses. The four 13C atoms in the L-Asparagine-13C4 backbone allow for the tracing of carbon through various metabolic pathways. For instance, in studies of Mycobacterium bovis BCG, dual isotopic labeling with 13C and 15N has been used to quantify both carbon and nitrogen fluxes, establishing glutamate as a central hub for nitrogen metabolism. nih.gov

This dual-labeling strategy enables the resolution of complex metabolic networks. For example, it can help to elucidate the notoriously elusive anaplerotic node in central carbon metabolism and determine the bidirectionality of reactions in amino acid biosynthesis. nih.govnih.gov The resulting data, which includes mass isotopomer distributions of key metabolites, is then analyzed using computational models. Bayesian model averaging is a statistical framework that has been successfully applied to 13C15N-MFA to provide robust quantification of carbon and nitrogen metabolic fluxes. nih.govnih.gov Such integrated analyses are applicable to a wide range of biological systems for a more complete picture of their metabolic functions. nih.gov

Methodological Considerations for Isotopic Tracer Experimental Design

Strategic Selection of Tracer Position and Enrichment for Specific Pathway Interrogation

The strategic selection of an isotopic tracer, including the position and enrichment of the stable isotope, is paramount for the successful interrogation of specific metabolic pathways. The choice of tracer directly influences the quality and precision of the resulting flux estimations. d-nb.info this compound, with its four carbon atoms uniformly labeled with 13C, provides a distinct advantage for tracing the fate of the asparagine carbon backbone through various metabolic transformations.

The use of uniformly labeled tracers like [U-13C] asparagine is a common strategy, particularly when a broad overview of a nutrient's contribution to central carbon metabolism is desired. nih.govnih.gov This approach has been effectively used in Chinese hamster ovary (CHO) cells to understand how asparagine, along with glucose and glutamine, supports the TCA cycle. nih.gov The 13C4 labeling pattern allows researchers to track the incorporation of all four of asparagine's carbons into downstream metabolites, providing clear insights into its catabolism and biosynthetic roles.

| Tracer | Labeling Pattern | Primary Application | Reference |

|---|---|---|---|

| L-Asparagine-13C4 | Uniformly labeled with four 13C atoms | Tracing the complete carbon backbone of asparagine in central carbon metabolism. | nih.gov |

| [U-13C6]glucose | Uniformly labeled with six 13C atoms | General tracing of glucose metabolism. | nih.gov |

| [1,2-13C2]glucose | Specifically labeled at the C1 and C2 positions | Resolving fluxes through the Pentose Phosphate Pathway. | nih.gov |

| [U-13C5]glutamine | Uniformly labeled with five 13C atoms | Tracing glutamine's entry and metabolism in the TCA cycle. | nih.gov |

Optimization of Cell Culture Conditions and Tracer Incubation for Metabolic Steady-State and Dynamic Studies

The optimization of cell culture conditions and tracer incubation times is critical for obtaining meaningful data from isotopic tracer studies. For metabolic flux analysis, it is often desirable to achieve a metabolic steady-state, where the rates of intracellular metabolic reactions are constant. vanderbilt.edu This is typically accomplished by culturing cells in a consistent environment and then switching to a medium containing the isotopic tracer, such as this compound, while keeping all other conditions identical. nih.gov

The duration of tracer incubation is a key variable that depends on the metabolic pathways of interest. nih.gov Pathways with rapid turnover rates, like glycolysis, can reach isotopic steady-state within minutes, while the TCA cycle may take a couple of hours, and the biosynthesis of macromolecules like nucleotides can require up to 24 hours. nih.gov In studies with CHO cells using [U-13C] asparagine, a quasi-steady-state was confirmed by taking triplicate samples over a 6-hour period and observing consistent measurements. nih.gov For some experiments, achieving isotopic steady state involved a two-step cultivation process with the 13C tracer to ensure that the initial unlabeled cell population was negligible. researchgate.net

Dynamic metabolic flux analysis (dMFA) is an alternative approach that models metabolic fluxes that change over time, which is particularly useful for studying cellular responses to stimuli. cam.ac.uknih.govresearchgate.net In such studies, the transient labeling patterns of metabolites are analyzed following the introduction of a tracer. vanderbilt.edu The choice between a steady-state or dynamic approach will dictate the experimental design, including the timing and frequency of sample collection.

| Metabolic State | Experimental Goal | Tracer Incubation Strategy | Reference |

|---|---|---|---|

| Metabolic Steady-State | Quantify constant metabolic fluxes. | Incubate with tracer until isotopic equilibrium is reached in pathways of interest. | vanderbilt.edunih.gov |

| Dynamic (Non-Steady-State) | Model time-varying metabolic fluxes, often in response to a perturbation. | Collect samples at multiple time points during the transient labeling phase. | cam.ac.uknih.govresearchgate.net |

Efficient Sample Collection and Quenching Protocols for Metabolite Integrity

The integrity of metabolic samples is of utmost importance for accurate analysis. Efficient sample collection and quenching protocols are designed to halt all enzymatic activity instantaneously, thereby preserving the metabolic profile of the cells at the moment of collection. mdpi.com Any delay or inefficiency in this process can lead to significant alterations in metabolite levels and isotopic labeling patterns, compromising the validity of the experimental results. nih.gov

A common and effective method for quenching metabolism is snap-freezing the samples in liquid nitrogen. nih.govmdpi.com For adherent cell cultures, the culture medium is rapidly removed, and the cells are washed with a cold, isotonic solution like phosphate-buffered saline (PBS) or sterile saline to remove extracellular metabolites without causing cell lysis. creative-proteomics.comnih.gov The quenching step then involves the addition of a cold solvent, often a methanol/water mixture, or direct immersion in liquid nitrogen. creative-proteomics.comnih.gov The use of cold solvents is effective for both quenching and subsequent metabolite extraction. mdpi.com

The choice of quenching and extraction solvent is critical and can be tailored to the specific class of metabolites being analyzed. creative-proteomics.comnih.gov For instance, different ratios of methanol/water or acetonitrile/water have been documented for global metabolomics versus targeted amine profiling. nih.gov It is generally recommended to store quenched samples at -80°C to prevent any degradation prior to analysis. mdpi.comnih.govrsc.org Adherence to strict and consistent protocols for sample collection and handling is essential to minimize pre-analytical errors and ensure the reliability of the data. nih.gov

Computational Correction for Natural Isotopic Abundance in Analytical Data

Mass spectrometry data from stable isotope tracing experiments must be corrected for the natural abundance of heavy isotopes. nih.gov Elements like carbon, nitrogen, and oxygen naturally exist as a mixture of isotopes (e.g., 12C and 13C). This means that even in an unlabeled sample, a certain fraction of molecules will contain one or more heavy isotopes, creating a background isotopic distribution. When a labeled tracer such as L-Asparagine-13C4 is introduced, the resulting mass isotopomer distributions (MIDs) are a combination of the label incorporation and the natural isotopic abundance.

Computational algorithms are essential to deconvolute these two contributions and determine the true extent of tracer-derived labeling. nih.gov Several software packages and algorithms, such as IsoCorrectoR and AccuCor, have been developed for this purpose. rdrr.iobioconductor.orgr-project.org These tools take into account the elemental composition of the metabolite and the natural abundance of all its constituent elements to calculate a correction matrix. nih.gov This matrix can then be used to transform the measured MIDs into the corrected MIDs, which reflect only the incorporation of the isotopic label from the tracer. nih.gov

This correction is a critical step in metabolic flux analysis, as the accuracy of the calculated fluxes is highly sensitive to the isotopic enrichment values. biorxiv.org For experiments involving dual tracers, such as 13C and 15N, more complex algorithms are required to correct for the natural abundance of both isotopes simultaneously. rdrr.ionih.govoup.com The development of high-performance computational frameworks has been crucial for handling the large and complex datasets generated in modern metabolomics experiments. nih.gov

Research Applications of L Asparagine 13c4 Monohydrate in Unraveling Cellular Metabolism

Investigation of Asparagine Biosynthesis and Catabolic Pathways

The synthesis and breakdown of asparagine are critical cellular processes, and L-Asparagine-13C4 monohydrate is instrumental in dissecting these pathways. This labeled compound enables researchers to follow the fate of asparagine's carbon skeleton, shedding light on enzymatic mechanisms and the broader implications for cellular nutrient management.

Elucidating the Enzymatic Mechanism of Asparagine Synthetase (ASNS) Activity

Asparagine synthetase (ASNS) is the enzyme responsible for the ATP-dependent synthesis of asparagine from aspartate and glutamine. nih.gov The use of isotopically labeled substrates, including 13C-labeled aspartate and glutamine, has been crucial in understanding the intricate mechanism of ASNS. nih.govufl.edu

Kinetic isotope effect studies, which measure the change in reaction rate upon isotopic substitution, have provided evidence against the formation of a free ammonia (B1221849) intermediate during the reaction. Instead, the data support a mechanism involving a series of covalently bound intermediates. nih.gov One proposed pathway involves the reaction of an oxyanion with a β-aspartyl-AMP intermediate, leading to a tetrahedral intermediate. Subsequent cleavage of a carbon-nitrogen bond and the loss of AMP result in the formation of asparagine. nih.gov An alternative, yet consistent, mechanism suggests the generation of asparagine via an imide intermediate. nih.gov These detailed mechanistic insights are critical for understanding how ASNS function is regulated and how it might be targeted therapeutically.

| Isotope Effect Studies on E. coli Asparagine Synthetase B (AS-B) | |

| Reaction Condition | Observed Isotope Effect |

| Glutaminase (B10826351) Reaction (pH 8.0) - Amide Carbon | 1.0245 |

| Glutaminase Reaction (pH 8.0) - Amide Nitrogen | 1.0095 |

| Glutamine-dependent Asparagine Synthesis (pH 8.0) - Amide Carbon | 1.0231 |

| Glutamine-dependent Asparagine Synthesis (pH 8.0) - Amide Nitrogen | 1.0222 |

| Data derived from experiments using heavy atom labels to probe the enzymatic mechanism. nih.gov |

Tracing Nitrogen Transfer Pathways in Amidotransferase Reactions

Amidotransferases are a class of enzymes that catalyze the transfer of an amide nitrogen from a donor molecule, typically glutamine, to an acceptor substrate. researchgate.net ASNS is a member of this family. nih.gov Isotopic labeling with heavy nitrogen (15N) in conjunction with 13C labeling allows for the precise tracing of nitrogen atoms. nih.govbiorxiv.org

Studies using [U-13C, 15N]glutamine have demonstrated the transfer of 15N to asparagine and other products of amidotransferase reactions, such as nucleotides. biorxiv.orgcam.ac.ukbiorxiv.org This methodology is crucial for understanding how cancer cells, particularly those resistant to certain therapies, rewire their nitrogen metabolism. For instance, in clear cell renal cell carcinoma models, even under treatment with glutaminase inhibitors, the transfer of 15N from glutamine to asparagine persists, indicating the activity of amidotransferases in maintaining glutamine catabolism. biorxiv.orgcam.ac.ukbiorxiv.org These findings highlight the adaptability of cancer cell metabolism and the importance of targeting multiple nodes within a metabolic network.

Analysis of Asparagine's Role in Amino Acid Homeostasis and Cellular Adaptations to Nutrient Fluctuations

Under conditions of amino acid starvation, a cellular stress response is activated, leading to the increased expression of ASNS. nih.gov This upregulation is a key adaptive mechanism. In some cellular contexts, such as in certain cancer cells, the availability of asparagine can influence their metabolic flexibility and resistance to nutrient deprivation. biorxiv.org The ability to synthesize asparagine de novo is a significant factor in the survival of many solid tumors. nih.gov

| Cellular Response to Nutrient Fluctuation | |

| Nutrient Condition | Cellular Adaptation |

| Glutamine Depletion | Increased reliance on exogenous asparagine for survival. nih.gov |

| Amino Acid Starvation | Upregulation of Asparagine Synthetase (ASNS) expression. nih.gov |

| Low Asparagine | Impaired B cell survival and proliferation. biorxiv.org |

| Asparagine Restriction in T cells | Initial suppression of activation followed by a robust stress response and enhanced effector function. nih.gov |

Tracing Carbon Flux through Central Metabolic Networks

This compound is a valuable tracer for mapping the flow of carbon atoms through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle and glycolysis. This allows for a detailed understanding of how asparagine contributes to cellular energy production and biosynthetic processes.

Contribution of Asparagine to the Tricarboxylic Acid (TCA) Cycle Activity in Cellular Models

The TCA cycle is a central hub of cellular metabolism, and its intermediates serve as precursors for a wide range of biosynthetic pathways. While glucose and glutamine are considered the primary fuels for the TCA cycle in many cancer cells, asparagine can also make a significant contribution. nih.gov

Metabolic flux analysis using 13C-labeled asparagine has shown that its carbon can be incorporated into TCA cycle intermediates. embopress.orgnih.gov The extent of this contribution can vary depending on the cell type and the availability of other nutrients. For example, in Chinese hamster ovary (CHO) cells, asparagine becomes a critical source for TCA cycle activity under low glutamine conditions. nih.gov In some cancer models, exogenous labeled aspartate, a precursor for asparagine, has been shown to actively replenish TCA cycle metabolites. embopress.org This highlights the anaplerotic role of asparagine, which is the process of replenishing TCA cycle intermediates that have been extracted for biosynthesis.

Interconnections and Cross-talk between Asparagine Metabolism, Glycolysis, and Anaplerotic Reactions

The metabolism of asparagine is not an isolated pathway but is extensively interconnected with other central metabolic processes, including glycolysis and anaplerotic reactions. biologists.comembopress.org The Warburg effect, characterized by a shift towards aerobic glycolysis, is a hallmark of many cancer cells. biologists.com Research is increasingly revealing the intricate crosstalk between glycolysis and amino acid metabolism. biologists.com

For instance, in brown adipocytes, asparagine supplementation has been shown to stimulate glycolysis. embopress.org 13C-glucose tracing experiments revealed that asparagine treatment led to a significant increase in the levels of 13C-labeled glycolytic intermediates. embopress.org This suggests that asparagine can influence the rate of glucose utilization and its downstream metabolic fates. Furthermore, the interplay between asparagine metabolism and anaplerosis is crucial for maintaining cellular function, especially in rapidly proliferating cells that have high demands for both energy and biosynthetic precursors. biorxiv.org The ability of asparagine to fuel the TCA cycle represents a key anaplerotic input. nih.gov

| Metabolic Crosstalk Examples | |

| Metabolic Context | Observed Interaction |

| Breast cancer metastasis to the lung | Utilization of high pyruvate (B1213749) levels for pyruvate-dependent anaplerosis. biologists.com |

| Brown adipocytes | Asparagine supplementation promotes glycolysis and the synthesis of glycolysis-derived molecules. embopress.org |

| Kras-driven lung cancer cells in vitro | Exhibit aerobic glycolysis and glutamine-dependent anaplerosis. biologists.com |

| Colorectal adenocarcinoma cells | Increased reliance on glutamine-derived carbon to fuel the TCA cycle. biorxiv.org |

Quantitative Assessment of Asparagine's Role in Biosynthesis of Other Amino Acids and Macromolecules

The carbon atoms from L-asparagine can be incorporated into a variety of other essential molecules. By introducing L-Asparagine-13C4 into a biological system and analyzing the distribution of the ¹³C label in downstream metabolites using mass spectrometry, researchers can precisely quantify these contributions.

Asparagine's carbon skeleton is primarily channeled through its conversion to aspartate, a reaction catalyzed by asparaginase. wikipedia.org This ¹³C-labeled aspartate then serves as a precursor for other amino acids and is a key entry point into central carbon metabolism. For instance, in studies involving cancer-associated fibroblasts, tracing with U-¹³C₄ asparagine revealed that it could contribute to approximately 40% of the aspartate pool. nih.gov This newly synthesized aspartate was further traced into the Tricarboxylic Acid (TCA) cycle, contributing to over 20% of citrate (B86180) and malate, and 15% of the glutamate (B1630785) pool. nih.gov

This demonstrates that asparagine is a significant source for replenishing TCA cycle intermediates, which are crucial for energy production and as building blocks for other macromolecules. nih.gov The carbon from asparagine, via aspartate, can also be funneled into the synthesis of pyrimidines, essential components of DNA and RNA. nih.gov Metabolic flux analysis in Chinese hamster ovary (CHO) cells showed that ¹³C-asparagine contributed to the labeling of pyrimidine-containing molecules, highlighting its role in nucleotide biosynthesis. nih.gov

Metabolic Phenotyping in Diverse Biological Systems

Metabolic phenotyping involves characterizing the metabolic state of a biological system under specific conditions. L-Asparagine-13C4 is an invaluable tool for this purpose, revealing how different cells and organisms utilize asparagine and how these pathways are reprogrammed in response to environmental or genetic changes.

Chinese Hamster Ovary (CHO) Cells: CHO cells are a cornerstone of the biopharmaceutical industry for producing recombinant proteins. sigmaaldrich.com Optimizing their growth and productivity requires a deep understanding of their nutrient metabolism. Metabolic flux analysis using ¹³C-asparagine in industrially relevant CHO cell cultures has shown that asparagine is a critical secondary carbon source for the TCA cycle, particularly when the primary source, glutamine, is limited. nih.gov In early exponential growth under low-glutamine conditions, asparagine played a crucial role in maintaining TCA cycle activity. nih.gov However, in later stages, the cells preferred to take up aspartate directly, reducing their reliance on asparagine. nih.gov These studies demonstrate a dynamic shift in nutrient utilization that is dependent on the culture phase and nutrient availability.

Brown Adipocytes: These cells are specialized in thermogenesis, dissipating energy as heat. nih.gov Recent studies have explored the role of amino acids in fueling this process. Supplementing cultured brown adipocytes with asparagine was found to significantly enhance the expression of thermogenic genes. nih.gov Metabolomics and ¹³C-glucose flux analysis revealed that asparagine supplementation spurred glycolysis to provide fuel for thermogenesis. nih.gov Mechanistically, asparagine was shown to stimulate the mTORC1 signaling pathway, a central regulator of cell growth and metabolism, which in turn promoted the expression of key glycolytic enzymes. nih.gov This highlights asparagine not just as a building block but as a signaling molecule that can reprogram cellular metabolism to meet energy demands.

While detailed studies using L-Asparagine-13C4 in complex microbial communities are emerging, the principles of its application are well-established from studies in single organisms. The development of genome-scale metabolic models for non-model organisms, such as the acid-tolerant yeast Issatchenkia orientalis, provides a framework for future stable isotope tracing studies. illinois.edu Such models can predict metabolic pathways and can be validated and refined using experimental data from tracers like ¹³C-asparagine. This approach is critical for understanding how microbes in diverse environments, from industrial bioreactors to the gut microbiome, compete for and utilize available nutrients like asparagine to support their growth and production of metabolites. The study of minimal cells, such as JCVI-syn3A, which has a reduced genome, also relies on metabolic modeling informed by its precursor organism, M. mycoides, to understand essential metabolic functions, including amino acid utilization. elifesciences.org

Many cancer cells exhibit altered metabolism and become dependent on specific nutrients for their rapid proliferation. patsnap.comresearchgate.net Some tumors, particularly certain types of leukemias and solid tumors with low expression of asparagine synthetase (ASNS), are unable to produce enough of their own asparagine and rely on an external supply. medchemexpress.commdpi.com This dependency, known as asparagine auxotrophy, is exploited by the chemotherapeutic agent L-asparaginase, which depletes circulating asparagine. mdpi.compatsnap.com

L-Asparagine-13C4 is used in this context to study the metabolic consequences of asparagine dependency and the mechanisms of resistance to therapy. For example, in cancer cells resistant to L-asparaginase, tracing studies can determine how cells adapt. Research has shown that in some cancer cells, resistance is mediated by the transporter SLC1A3, which increases the uptake of aspartate and glutamate to fuel metabolism when asparagine is scarce. embopress.org Furthermore, tracing studies have been instrumental in showing that asparagine availability can regulate the translation of key oncogenes like MYC, providing a direct link between nutrient sensing and cancer progression. nih.gov

Table 1: Metabolic Fate of ¹³C from L-Asparagine-13C4 in Cancer-Associated Fibroblasts This table summarizes the contribution of asparagine's carbon to key downstream metabolites.

| Metabolite | Fractional Contribution from Asparagine (%) | Metabolic Pathway |

| Aspartate | ~40% | Amino Acid Metabolism |

| Citrate | >20% | TCA Cycle |

| Malate | >20% | TCA Cycle |

| Glutamate | ~15% | Amino Acid Metabolism |

| Data sourced from tracing experiments using U-¹³C₄ asparagine. nih.gov |

Investigation of Nutrient Utilization Strategies in Microbial Communities and Non-Model Organisms

Proteomic Applications and Protein Turnover Studies

Protein turnover, the balance between protein synthesis and degradation, is a fundamental process in all living cells. Measuring the rates of turnover is crucial for understanding cellular responses to various stimuli. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful proteomic technique that uses labeled amino acids to quantify changes in protein abundance.

L-Asparagine-13C4 can be used as the "heavy" amino acid in SILAC-based experiments. oup.com Cells are grown in a medium where the normal ("light") asparagine is replaced with L-Asparagine-13C4. Over several cell divisions, this heavy asparagine is incorporated into all newly synthesized proteins. ckgas.com By mixing protein lysates from cells grown in "heavy" and "light" conditions and analyzing them with mass spectrometry, the relative abundance of thousands of proteins can be determined simultaneously. oup.com The mass shift of 4 Da (Daltons) for each asparagine residue incorporated allows for the clear differentiation and quantification of peptides from the two cell populations. sigmaaldrich.com This approach is used to measure protein synthesis rates and determine the translational response to gene expression changes, providing a dynamic view of the proteome. eurisotop.com

Isotopic Labeling for Cell-Free Protein Synthesis Investigations

Cell-free protein synthesis (CFPS) systems have emerged as a powerful platform in metabolic research and proteomics, providing a streamlined method for producing proteins without the use of living cells. oup.com These systems, typically derived from lysates of Escherichia coli or wheat germ, contain all the necessary molecular machinery for transcription and translation. oup.com A key application of CFPS is the production of proteins labeled with stable isotopes, where compounds like this compound serve as essential precursors. sigmaaldrich.com

The fundamental principle involves substituting a standard, or "light," amino acid with its "heavy" counterpart in the CFPS reaction mixture. oup.com this compound is a stable isotope-labeled version of L-asparagine where the four carbon atoms have been replaced with the heavier carbon-13 (¹³C) isotope. sigmaaldrich.com When this labeled amino acid is introduced into the cell-free system, it is incorporated directly into the polypeptide chain during protein synthesis. sigmaaldrich.com This results in a protein that is chemically identical to its natural counterpart but has a greater mass due to the presence of the ¹³C atoms. oup.com

The primary research application for these labeled proteins is as internal standards for highly accurate and precise protein quantification using mass spectrometry (MS). oup.comckisotopes.com In this approach, known as isotope dilution mass spectrometry, a precisely quantified amount of the heavy, labeled protein (synthesized via CFPS) is mixed with a complex biological sample, such as a cell lysate or tissue extract, which contains the unlabeled, "light" target protein. ckisotopes.comshoko-sc.co.jp

Following enzymatic digestion of the mixed protein sample, typically with trypsin, the resulting peptides are analyzed by MS. Peptides derived from the labeled standard will contain the ¹³C-asparagine residue and will therefore exhibit a predictable mass shift compared to their endogenous counterparts. oup.com For a peptide containing one L-Asparagine-13C4 residue, this results in a mass increase of 4 Daltons. oup.com The mass spectrometer detects both the light and heavy peptide signals simultaneously. ckisotopes.com By comparing the signal intensities of the heavy and light peptide pairs, researchers can accurately determine the absolute quantity of the native protein in the original sample. oup.com

The use of CFPS to generate these standards offers distinct advantages. It allows for the targeted production of a single labeled protein, which is particularly useful for proteins that may be toxic or difficult to express in cellular systems. oup.com Furthermore, direct analysis of labeled peptides by high-resolution mass spectrometry avoids processing steps like acid hydrolysis, which can degrade certain amino acids such as asparagine, ensuring more reliable and comprehensive data. acs.org

Detailed Research Findings

Research in quantitative proteomics extensively utilizes stable isotope-labeled amino acids in both cell-based and cell-free systems. oup.com L-Asparagine-13C4 is commercially available with high isotopic purity (typically ≥98 atom % ¹³C), making it a reliable reagent for these applications. sigmaaldrich.comsigmaaldrich.com Studies demonstrate that the incorporation of such labeled amino acids into proteins via CFPS is an efficient method for creating internal standards for quantitative analysis. oup.comoup.com The resulting labeled proteins can be added early in the sample preparation workflow, correcting for variability and loss during analysis and leading to highly reproducible quantification. oup.com

The data tables below illustrate the properties of the labeling agent and the resulting effect on peptide mass, which is fundamental to its application in mass spectrometry-based quantification.

Table 1: Properties of this compound This interactive table summarizes the key chemical properties of the isotopic labeling reagent.

| Property | Value | Source |

|---|---|---|

| Chemical Formula | H₂N¹³CO¹³CH₂¹³CH(NH₂)¹³CO₂H · H₂O | sigmaaldrich.com |

| Molecular Weight | 154.10 | sigmaaldrich.com |

| Isotopic Purity | ≥98 atom % ¹³C | sigmaaldrich.comsigmaaldrich.com |

| Mass Shift per Residue | +4 Da | oup.com |

Table 2: Example of Mass Shift in a Tryptic Peptide This table provides a hypothetical example of how L-Asparagine-13C4 incorporation affects the mass of a peptide as detected by a mass spectrometer.

| Peptide Sequence | Isotopic Label | Monoisotopic Mass (Da) | Mass Difference (Da) |

|---|---|---|---|

| Val-Asn -Gly-Lys | Unlabeled (¹²C Asn) | 431.2432 | 0 |

Future Directions and Emerging Research Avenues for L Asparagine 13c4 Monohydrate

Innovations in Analytical Instrumentation for Enhanced Sensitivity and Throughput in Isotope Tracing

The ability to accurately trace the fate of ¹³C atoms from L-Asparagine-¹³C₄ monohydrate is fundamentally dependent on the analytical instruments used for detection. Recent years have seen significant progress in this area, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.combiorxiv.org

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-HRMS), has become a cornerstone of metabolomics and isotope tracing. nih.gov These instruments offer the high sensitivity and resolving power needed to distinguish between unlabeled metabolites and their ¹³C-labeled isotopologues, which differ only slightly in mass. nih.gov Advances in instrumentation have led to vast improvements in the detection and quantification of metabolites and potential biomarkers. buchem.com

To handle the large and complex datasets generated by these high-throughput instruments, automated data processing pipelines have been developed. biorxiv.org Software packages can now perform automated peak detection and extraction, which helps in the unbiased retrieval of isotopologue groups from labeled samples, significantly improving data quality and reproducibility. biorxiv.org This automation is crucial for increasing the throughput of isotope tracing experiments, allowing for larger-scale studies. biorxiv.orgresearchgate.net

Key Analytical Technologies in Isotope Tracing

| Technology | Primary Application in Isotope Tracing | Key Innovations | Reference |

|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separating and detecting labeled metabolites in complex biological samples. | Improved resolution and sensitivity; automated data processing. | nih.govacs.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analyzing volatile labeled metabolites, particularly amino acids. | Established methods for rich isotopomer information. | nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identifying and quantifying isotopically enriched metabolites by detecting changes in nuclear spin. | Probing structure and dynamics of macromolecules; analyzing labeling patterns. | mdpi.comisotope.com |

Development of Advanced Computational and Bioinformatic Tools for Comprehensive Metabolic Modeling and Data Integration

The raw data from isotope tracing experiments, while information-rich, requires sophisticated computational tools for interpretation. nih.gov Isotope-assisted metabolic flux analysis (iMFA) has emerged as a powerful computational approach to accurately quantify the rates (fluxes) of metabolic reactions from isotope labeling data. nih.gov This method integrates experimental data into a metabolic network model to create detailed flux maps that provide a snapshot of cellular activity. nih.gov

A variety of specialized software suites have been developed to perform ¹³C-metabolic flux analysis (¹³C-MFA). These tools compose flexible computational workflows to design and evaluate carbon labeling experiments. researchgate.netoup.com Many are built on robust modeling frameworks, such as Elementary Metabolite Units (EMU), which provide a mathematical structure for analyzing isotopomer data. mit.edu To handle the complexity of large metabolic networks, these tools often leverage high-performance computing, using multicore CPUs and compute clusters to run simulations efficiently. researchgate.netoup.com

Recent developments have focused on user-friendliness and accessibility, with some platforms now available as publicly hosted web servers. oup.com These tools allow users to upload experimental data and perform flux analysis through a web interface, which also facilitates the sharing and standardization of flux studies. oup.com

Bioinformatic Tools for Metabolic Flux Analysis

| Software Tool | Core Functionality | Key Features | Reference |

|---|---|---|---|

| 13CFLUX2 | High-performance software for ¹³C-metabolic flux analysis. | Uses FluxML language; supports high-performance computing clusters. | researchgate.netoup.com |

| OpenMebius | Open-source software for isotopically nonstationary ¹³C-MFA. | Auto-generates metabolic models from user-defined worksheets. | nih.gov |

| CeCaFLUX | Web server for standardized and visual instationary ¹³C-MFA. | Real-time visualization of flux optimization; functions as a database. | oup.com |

| METRAN | Software for ¹³C-MFA, tracer experiment design, and statistical analysis. | Based on the Elementary Metabolite Units (EMU) framework. | mit.edu |

Integration of L-Asparagine-¹³C₄ Tracing Data with Multi-Omics Datasets for Systems Biology Insights

To achieve a holistic understanding of cellular regulation, data from L-Asparagine-¹³C₄ tracing must be viewed in the context of other biological processes. A key future direction is the integration of metabolic flux data with other "omics" datasets, such as transcriptomics (gene expression), proteomics (protein levels), and genomics. nih.gov This systems biology approach provides a more comprehensive picture of how metabolic phenotypes arise from the interplay of genes, proteins, and metabolites. nih.gov

For instance, by correlating metabolite concentrations and flux rates with gene expression profiles, researchers can build causal networks that link genetic variations to metabolic outcomes. plos.org Studies have successfully integrated liver metabolite profiles with mRNA expression data to reveal regulatory networks controlling specific metabolic processes. plos.org In cancer research, combining metabolomic and transcriptomic profiling has been used to identify asparagine metabolism as a critical regulator of B cell homeostasis. biorxiv.org

This integrated approach allows researchers to move beyond simply measuring pathway activity to understanding its regulation. It facilitates a thorough comprehension of metabolic regulation and network interactions, offering insights that would be missed by any single omics approach alone. biorxiv.orgnih.gov The ultimate goal is to integrate tracer-based metabolomics data into genome-scale metabolic models to enable flux predictions on a global scale. biorxiv.org

Uncovering Novel Metabolic Pathways and Regulatory Mechanisms through Isotope-Assisted Discovery

One of the most exciting applications of stable isotope tracers like L-Asparagine-¹³C₄ monohydrate is the discovery of previously unknown metabolic pathways and regulatory mechanisms. acs.org While much of central metabolism is well-documented, our knowledge of all active metabolic pathways is far from complete. acs.org Isotope tracing provides a powerful method for the ab initio identification of novel pathways. acs.org

By tracing the journey of ¹³C atoms from a labeled precursor, researchers can identify all downstream metabolites that incorporate the label. acs.org This untargeted approach can reveal unexpected connections and lead to the discovery of novel metabolites and the pathways that produce them. acs.orgchemrxiv.org For example, isotope tracing experiments have been instrumental in discovering a novel pathway for succinate (B1194679) production, a new route for isoleucine synthesis in a cyanobacterium, and an alternate riboneogenesis pathway in yeast. nih.govnih.gov

In a recent study, deep ¹³C labeling of human cells led to the observation of a labeled ion that was not present in the culture medium, ultimately identifying it as a previously uncharacterized endogenous metabolite with the formula C₅H₁₀O₆, consistent with a pentose (B10789219) acid. nih.gov These discoveries highlight the power of isotope-assisted metabolomics to expand our fundamental understanding of biochemistry and identify new areas of metabolic networks that are essential for systems-based studies of metabolism. acs.org

Q & A

Q. What are the critical physical and chemical properties of L-Asparagine-13C4 monohydrate that influence its handling in laboratory experiments?

this compound is a stable isotope-labeled variant of L-asparagine, with key properties including:

- Molecular formula :

- Molecular weight : ~154.13 g/mol (adjusted for substitution)

- Appearance : White, odorless crystalline powder

- Solubility : Highly soluble in water, similar to non-labeled L-asparagine monohydrate

- Stability : Stable under dry, cool conditions but susceptible to degradation in humid environments.

Methodological Considerations :

- Use inert atmospheres (e.g., nitrogen) during storage to prevent hydration/dehydration cycles.

- Avoid grinding to minimize dust formation, which can alter isotopic integrity .

| Property | L-Asparagine Monohydrate | This compound |

|---|---|---|

| CAS Number | 5794-13-8 | 286460-82-0 |

| Isotopic Purity | N/A | >95% (as per synthesis) |

| Storage Conditions | Dry, cool, sealed | Dry, cool, inert atmosphere |

Q. What safety protocols are essential when handling this compound?

While not classified as hazardous, adherence to standard laboratory safety practices is critical:

- PPE : Wear nitrile gloves, chemical safety goggles, and lab coats.

- Ventilation : Use fume hoods during weighing to prevent inhalation of fine particles.

- Spill Management : Collect spills using vacuum systems with HEPA filters to avoid isotopic contamination .

First Aid :

- Skin/eye contact: Rinse with water for ≥15 minutes.

- Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs .

Advanced Research Questions

Q. How can isotopic labeling efficiency of this compound be validated in metabolic flux analysis?

Methodology :

- Sample Preparation : Incubate cell cultures with this compound under controlled nutrient conditions.

- Extraction : Use methanol:water (80:20) to quench metabolism and extract intracellular metabolites.

- Analysis :

-

LC-MS/MS : Quantify -enriched metabolites (e.g., aspartate, oxaloacetate) using multiple reaction monitoring (MRM).

-

NMR : Confirm positional incorporation via -HSQC spectra.

4. Data Normalization : Compare isotopic enrichment against unlabeled controls and theoretical isotopic patterns .Common Pitfalls :

- Isotopic dilution from endogenous unlabeled asparagine.

- Degradation during extraction (mitigate with rapid quenching at -80°C).

Q. What experimental design strategies optimize the use of this compound in tracer studies?

Response Surface Methodology (RSM) :

- Variables : Concentration of labeled asparagine, incubation time, and cell density.

- Design : Central Composite Design (CCD) to model nonlinear interactions.

- Outcome : Maximize isotopic incorporation while minimizing cytotoxicity.

Case Study :

Q. How does the monohydrate form impact vibrational spectral analysis compared to anhydrous L-Asparagine?

Structural Insights :

- The monohydrate form exhibits distinct O-H stretching vibrations (~3400 cm) and bending modes (~1600 cm) due to water interaction.

- DFT Calculations : Compare computed IR spectra of hydrated vs. anhydrous forms to assign peaks. For example, β-D-fructose monohydrate showed agreement with experimental spectra in the 600–1500 cm range .

Practical Workflow :

- Prepare KBr pellets of this compound.

- Acquire IR spectra under controlled humidity.

- Use Gaussian software for DFT simulations to validate assignments.

Data Contradiction Analysis

Q. How should researchers address discrepancies in metabolic flux data between 13C^{13}\text{C}13C- and 15N^{15}\text{N}15N-labeled L-asparagine?

Root Causes :

- Differential isotopic dilution rates in nitrogen vs. carbon pools.

- Compartmentalization (e.g., mitochondrial vs. cytosolic asparagine utilization).

Resolution Strategy :

- Parallel Experiments : Conduct dual-labeling (e.g., L-Asparagine-13C4,15N2) to track both C and N fluxes.

- Compartment-Specific Analysis : Isolate mitochondria/cytosol fractions for separate MS analysis .

Validation :

- Compare results with genetic knockouts (e.g., asparagine synthetase-deficient cells) to confirm pathway specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.